molecular formula C18H18ClNO5 B13718647 2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-69-4

2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13718647
CAS No.: 1031928-69-4
M. Wt: 363.8 g/mol
InChI Key: GDMBFCYLNOYJKR-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C18H18ClNO5. It is used primarily in proteomics research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves multiple steps, starting with the preparation of the quinoline core. The reaction conditions typically include the use of chlorinating agents and methoxylating reagents to introduce the chloro and methoxy groups, respectively. The vinyl group is then added through a vinylation reaction using appropriate vinylating agents .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-7-methoxyquinoline: Lacks the vinyl and diethoxycarbonyl groups.

    7-Methoxy-3-vinylquinoline: Does not have the chloro and diethoxycarbonyl groups.

    2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: Missing the methoxy group.

Uniqueness

2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications .

Properties

CAS No.

1031928-69-4

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C18H18ClNO5/c1-4-24-17(21)14(18(22)25-5-2)9-12-8-11-6-7-13(23-3)10-15(11)20-16(12)19/h6-10H,4-5H2,1-3H3

InChI Key

GDMBFCYLNOYJKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)OC)Cl)C(=O)OCC

Origin of Product

United States

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